molecular formula C22H17NO2 B2937992 6-(3,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-12-1

6-(3,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No. B2937992
CAS RN: 533868-12-1
M. Wt: 327.383
InChI Key: JIWBMVHBKOCABG-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione, also known as TTA-530 or TTA-A2, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the class of benzazepine derivatives and has shown promising results in several research studies.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

One study involves the synthesis and evaluation of compounds related to the benzazepine and benzodiazepine families for antioxidant activity and lipid peroxidation inhibition. These compounds were synthesized through microwave-assisted acid catalysis and evaluated in vitro, with some showing potential as antioxidants and inhibitors of lipid peroxidation, indicating their relevance in research focused on oxidative stress and inflammatory processes Neochoritis et al., 2010.

Corrosion Inhibition

Another application is in the field of materials science, where derivatives similar to the compound have been studied for their efficacy as corrosion inhibitors. This research highlights the potential of these compounds in protecting metals from corrosion in acidic environments, demonstrating their utility in industrial applications Chafiq et al., 2020.

Antineoplastic Potential

Further investigations into related benzazepine derivatives have explored their synthesis for potential antineoplastic (anti-cancer) properties. Although preliminary biological data did not indicate significant activity for some compounds, this area of research exemplifies the ongoing exploration into the therapeutic applications of benzazepine derivatives Koebel et al., 1975.

Antimicrobial and Anti-inflammatory Agents

Research on benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has shown these compounds to possess antimicrobial and anti-inflammatory activities. This highlights the compound's relevance in the development of new pharmaceuticals aimed at treating infections and inflammation Kendre et al., 2015.

Asymmetric Synthesis and Chemical Properties

Further chemical research into the asymmetric synthesis of optically active compounds using derivatives related to "6-(3,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione" underscores the compound's importance in synthetic organic chemistry, particularly in the creation of enantiomerically pure substances Mukaiyama et al., 1978.

properties

IUPAC Name

6-(3,5-dimethylphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c1-14-11-15(2)13-16(12-14)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(23)25/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWBMVHBKOCABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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